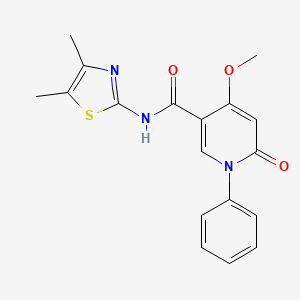

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Descripción

N-(4,5-Dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a substituted thiazole ring. Its structure includes a phenyl group at position 1, a methoxy group at position 4, and a carboxamide linkage to a 4,5-dimethylthiazol-2-yl moiety. This compound is cataloged as a building block in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring heteroaromatic recognition motifs . The dihydropyridine scaffold is historically associated with calcium channel modulation, but derivatives like this are explored for kinase inhibition or antiproliferative activity due to their electron-rich aromatic systems .

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-12(2)25-18(19-11)20-17(23)14-10-21(13-7-5-4-6-8-13)16(22)9-15(14)24-3/h4-10H,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBLMGFSQSCLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds with a 4,5-dimethylthiazol-2-yl group are often associated with cellular viability assays, suggesting potential interactions with cellular metabolic processes.

Mode of Action

Compounds with a similar 4,5-dimethylthiazol-2-yl group, such as in the mtt assay, are known to be reduced by mitochondrial dehydrogenases in metabolically active cells to form a water-insoluble blue formazan. This suggests that the compound might interact with mitochondrial dehydrogenases, affecting cellular metabolic activity.

Actividad Biológica

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₁₄H₁₅N₃O₃S

- Molecular Weight: 303.35 g/mol

- CAS Number: 610764-96-0

Spectral Data:

The compound can be characterized using various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that similar compounds exhibit significant antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Antimicrobial Activity

Studies have shown that compounds within this class demonstrate potent antimicrobial effects. The mechanism often involves the inhibition of key enzymes involved in bacterial growth and metabolism.

Anticancer Potential

Recent investigations into the anticancer properties of thiazole and dihydropyridine derivatives indicate that they may inhibit tumor growth through various pathways. For instance, structural modifications have been linked to enhanced activity against various cancer cell lines, including breast and colon cancer cells .

Antioxidant Effects

The antioxidant capacity of this compound has also been noted, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Antiproliferative Activity : A study assessed the antiproliferative effects of related dihydropyridine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant growth inhibition with IC50 values in the micromolar range .

- In vitro Studies : In vitro assays revealed that modifications in the molecular structure significantly influenced the biological activity of thiazole-based compounds. For example, the introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies provide insights into how structural variations can optimize therapeutic efficacy .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide. It has shown significant activity against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways . The compound's thiazole and dihydropyridine moieties are believed to contribute to its pharmacological effects.

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. These findings suggest a potential role in cancer treatment, warranting further investigation into its mechanism of action and efficacy .

Toxicity and Safety Profile

While the compound shows promising biological activities, understanding its toxicity profile is crucial for therapeutic applications. Preliminary studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been conducted to assess its thermal stability and decomposition characteristics.

Research Findings and Case Studies

Comparación Con Compuestos Similares

Key Observations:

The naphthalen-2-yloxy group in EN300-7456076 increases hydrophobicity, favoring membrane penetration in cytotoxic agents .

Biological Activity: While the target compound’s dihydropyridine-carboxamide core is structurally analogous to calcium channel blockers (e.g., nifedipine), its thiazole substitution redirects activity toward kinases or growth factor receptors .

Assay Relevance: Compounds like the target are frequently evaluated in Mosmann-type cytotoxicity assays (e.g., MTT), where thiazole derivatives interact with mitochondrial dehydrogenases to produce formazan dyes .

Research Findings and Implications

- Electron-Withdrawing Groups : Analogs with trifluoromethyl (e.g., EN300-7456732) exhibit enhanced binding affinity in kinase assays due to electronegative interactions, whereas the target compound’s methoxy group may reduce oxidative metabolism .

- Cytotoxicity Potential: Thiazole-containing compounds often show antiproliferative effects. The dimethylthiazole group in the target compound could synergize with the dihydropyridine core to disrupt cell cycle progression, though direct evidence is pending .

- Synthetic Accessibility : The target compound’s simpler substitution pattern (vs. EN300-7456732’s chiral piperazinyl group) may streamline synthesis for high-throughput screening .

Q & A

Q. Basic

- Preparative TLC : Resolves isomers (e.g., PE:EA = 8:1 for pyrazole carboxamides ).

- Flash Chromatography : Ethyl acetate/hexane gradients separate halogenated derivatives (≥95% purity) .

How is stability under physiological conditions evaluated?

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring detect degradation. Lyophilization improves shelf-life for hygroscopic analogs. For imidazole derivatives, NMR stability in DMSO-d�6 over 72 hours confirmed no decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.